REACTION_CXSMILES
|
Cl.[NH2:2][CH2:3][CH2:4][SH:5].[OH-].[Na+].[OH:8][C:9]1[CH:16]=[CH:15][CH:14]=[CH:13][C:10]=1[CH:11]=O.[CH3:17][N:18]=[C:19]=[S:20]>C(O)C>[CH3:17][NH:18][C:19]([N:2]1[CH2:3][CH2:4][S:5][CH:11]1[C:10]1[CH:13]=[CH:14][CH:15]=[CH:16][C:9]=1[OH:8])=[S:20] |f:0.1,2.3|
|
Name
|
|
Quantity
|
11.3 g
|
Type
|
reactant
|
Smiles
|
Cl.NCCS
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
12.2 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=O)C=CC=C1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
7.9 g
|
Type
|
reactant
|
Smiles
|
CN=C=S
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for 30 minutes under argon gas
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture is further refluxed for 4 hours
|
Duration
|
4 h
|
Type
|
DISTILLATION
|
Details
|
After distilling off the solvent under reduced pressure
|
Type
|
ADDITION
|
Details
|
a mixture of water and ethanol
|
Type
|
ADDITION
|
Details
|
is added to the resulting residue
|
Type
|
FILTRATION
|
Details
|
the insoluble crystals are collected by filtration
|
Type
|
CUSTOM
|
Details
|
The crystals thus obtained
|
Type
|
WASH
|
Details
|
are washed with water and ethanol
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CNC(=S)N1C(SCC1)C1=C(C=CC=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.9 g | |
YIELD: PERCENTYIELD | 31.1% | |
YIELD: CALCULATEDPERCENTYIELD | 31.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |